molecular formula C22H23FO6S B591602 (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol CAS No. 1034305-23-1

(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Katalognummer: B591602
CAS-Nummer: 1034305-23-1
Molekulargewicht: 434.478
InChI-Schlüssel: JBFQHCJIYXXZRZ-VOFPXKNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a synthetic organic compound provided as a high-purity standard for research applications. Its core structure, featuring a fluorinated phenyl group linked to a methoxy-substituted tetrahydropyran and a benzo[b]thiophene moiety, suggests potential as a key intermediate or active molecule in medicinal chemistry and drug discovery programs. Researchers can utilize this compound in exploratory studies, including but not limited to, high-throughput screening, target identification, and structure-activity relationship (SAR) analysis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FO6S/c1-28-22(21(27)20(26)19(25)17(11-24)29-22)14-6-7-16(23)13(8-14)10-15-9-12-4-2-3-5-18(12)30-15/h2-9,17,19-21,24-27H,10-11H2,1H3/t17-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFQHCJIYXXZRZ-VOFPXKNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141571
Record name Methyl 1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034305-23-1
Record name Methyl 1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034305-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound (2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol , commonly referred to as compound X , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21F1O5S1
  • Molecular Weight : 404.45 g/mol
  • CAS Number : 761423-87-4

Biological Activity Overview

Compound X exhibits a range of biological activities that are primarily linked to its structural components. The benzo[b]thiophene moiety is known for its role in enhancing anti-cancer properties, while the tetrahydropyran structure contributes to its potential as a therapeutic agent.

Cytotoxicity

Recent studies indicate that compound X shows significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated an IC50 value of approximately 16.19 ± 1.35 μM against HCT-116 (human colorectal carcinoma) and 17.16 ± 1.54 μM against MCF-7 (human breast cancer) cells .

The biological activity of compound X can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The presence of the benzo[b]thiophene ring enhances the compound's ability to inhibit tumor cell growth by inducing apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that compound X may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : It has been observed that this compound can influence various signaling pathways involved in cell survival and apoptosis.

Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxic effects of compound X on several cancer cell lines. The results indicated:

Cell LineIC50 (μM)
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54
HeLa>60

This study concluded that compound X was particularly effective against colorectal and breast cancer cells while showing reduced efficacy against cervical cancer cells .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism behind the cytotoxic effects of compound X:

  • The study identified that treatment with compound X led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
  • Additionally, flow cytometry analysis revealed an increase in sub-G1 phase populations in treated cells, confirming the induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic System

Compound Name Substituents Molecular Weight Key Structural Differences vs. Target Compound Reference
(2S,3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxy... 4-Fluorophenyl-thiophene, methylphenyl 474.54 g/mol Thiophene vs. benzo[b]thiophene; methyl vs. H on phenyl
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxy... Chlorophenyl, tetrahydrofuran-oxybenzyl 480.94 g/mol Cl vs. F; tetrahydrofuran-oxybenzyl vs. benzo[b]thiophene
Sotagliflozin (SGLT2 inhibitor) 4-Chloro-3-(4-ethoxybenzyl), methylthio 424.94 g/mol Ethoxybenzyl vs. benzo[b]thiophene; methylthio vs. methoxy

Key Observations :

  • Benzo[b]thiophene vs.
  • Halogen Effects : Fluorine (target compound) increases electronegativity and metabolic stability compared to chlorine (), which may enhance bioavailability .

Key Observations :

  • Chlorinated analogs () exhibit higher toxicity (e.g., H302: harmful if swallowed) compared to fluorinated derivatives, suggesting the target compound’s fluorine substituent may improve safety .

Vorbereitungsmethoden

Metal-Free Cyclization of Alkynyl Precursors

The benzo[b]thiophene ring system is constructed using 2-alkynylthioanisoles as precursors. Under silica gel-assisted conditions, these substrates undergo electrophilic cyclization to yield 2-substituted benzo[b]thiophenes. For example, treatment of 1-ethynyl-2-(methylsulfanyl)benzene derivatives in p-xylene at elevated temperatures affords the bicyclic structure in yields up to 96%. This method avoids transition-metal catalysts, aligning with green chemistry principles.

Functionalization with Fluorophenyl Groups

Introducing the 4-fluorophenyl group necessitates selective Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A patented route describes the reaction of 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene with sodium borohydride in a dioxane-water system, yielding the critical intermediate 2-(5-bromo-2-fluorobenzyl)-1-benzothiophene. Bromine serves as a leaving group for subsequent glycosylation.

Construction of the Glucopyranosyl Tetraol Scaffold

Protecting Group Strategy

The glucose derivative is protected as its per-benzylated analog to prevent undesired side reactions. Tribenzyl D-glucal is iodinated using N-iodosuccinimide (NIS) and triflic acid, yielding (2S,3S,4S,5R,6R)-2,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)-3-iodotetrahydro-2H-pyran. This intermediate undergoes elimination to form a glycal, which is essential for subsequent glycosylation.

Stereoselective Glycosylation

The glycal intermediate reacts with the benzo[b]thiophene-fluorophenyl moiety under Lewis acid catalysis. For instance, using trimethylsilyl triflate (TMSOTf) in dichloromethane at −30°C ensures α-selective C-glycoside bond formation. The reaction proceeds via an oxocarbenium ion intermediate, with the bulky benzyl groups dictating the stereochemical outcome.

Coupling and Deprotection Steps

C-Glycosidic Bond Formation

The glycosylation step couples the deprotected benzo[b]thiophene-fluorophenyl lithium species with the glucopyranosyl donor. In one protocol, n-butyllithium deprotonates the brominated aromatic intermediate at −30°C, generating a nucleophilic aryl lithium species that attacks the anomeric position of the sugar donor. This step achieves yields of 70–85% after optimization.

Global Deprotection

Final deprotection involves hydrogenolysis of benzyl ethers using palladium on carbon (Pd/C) under hydrogen atmosphere. Methanol or ethyl acetate serves as the solvent, with reaction times ranging from 12–24 hours. Careful control of hydrogen pressure (1–3 atm) prevents over-reduction of the benzo[b]thiophene ring.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Glycosylation : Conducting the reaction below −24°C minimizes side products. Tetrahydrofuran (THF) and toluene mixtures enhance solubility of the lithium intermediate.

  • Cyclization : Elevated temperatures (80–120°C) in p-xylene drive the benzo[b]thiophene formation to completion.

Catalytic Systems

  • Lewis Acids : TMSOTf outperforms BF3·OEt2 in glycosylation yield and stereoselectivity.

  • Reduction Agents : Sodium borohydride in alkaline conditions selectively reduces ketones without affecting benzyl ethers.

Analytical and Spectroscopic Characterization

Key data for intermediates and the final compound include:

Parameter Value Source
Molecular Formula C22H27ClO7
Molecular Weight 438.9 g/mol
1H NMR (CDCl3) δ 7.27–7.41 (m, aromatic), 5.36 (d, J=4.5 Hz, anomeric H)
13C NMR δ 102.4 (C-glycosidic bond), 162.1 (C-F)

Q & A

Q. What are the recommended synthetic routes for this compound, considering its complex stereochemistry?

The synthesis of this compound requires precise control over stereochemistry, particularly at the (2S,3R,4S,5S,6R) positions. A multi-step approach involving glycosylation and fluorophenyl-thiophene coupling is suggested. Key steps include:

  • Stereoselective glycosylation using benzyl or allyl ether protective groups to preserve hydroxyl configurations .
  • Thiophene coupling via Suzuki-Miyaura or Heck reactions to introduce the benzo[b]thiophen-2-ylmethyl group .
  • Final deprotection under mild acidic or hydrogenolytic conditions to retain the hydroxymethyl and methoxy groups . Validation: Monitor intermediates using chiral HPLC (≥95% purity) and compare retention times with reference standards .

Q. How can researchers confirm the stereochemical configuration using spectroscopic methods?

A combination of techniques is critical:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., J3,4J_{3,4}, J4,5J_{4,5}) to confirm axial/equatorial orientations in the pyran ring. Cross-peaks in 2D NOESY can validate spatial proximity of fluorophenyl and hydroxymethyl groups .
  • X-ray crystallography : Resolve absolute configuration by comparing experimental data with IUPAC descriptors provided in structural databases .
  • Optical rotation : Compare experimental [α]D_D values with literature data for similar pyran derivatives .

Q. What are the optimal storage conditions to maintain compound stability?

Conflicting evidence exists:

  • Room temperature : Suitable for short-term storage in anhydrous, sealed containers (≤1 month) .
  • 2–8°C : Recommended for long-term stability, particularly if the compound contains hydrolyzable groups (e.g., methoxy, hydroxymethyl) . Methodology: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation pathways (e.g., oxidation, hydrolysis) .

Advanced Research Questions

Q. How do structural modifications in the benzo[b]thiophen-2-ylmethyl group affect biological activity?

Comparative studies with analogs (e.g., phenylthio or 4-fluorophenyl substitutions) reveal:

  • Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce target binding affinity .
  • Thiophene ring size : Benzo[b]thiophene improves π-π stacking with hydrophobic protein pockets compared to smaller heterocycles . Experimental design: Synthesize analogs via regioselective alkylation and evaluate using SPR (surface plasmon resonance) for binding kinetics .

Q. What methodologies resolve discrepancies in solubility data across studies?

Solubility variations arise from:

  • Polymorphism : Use DSC (differential scanning calorimetry) to identify crystalline vs. amorphous forms .
  • pH dependence : Perform solubility assays in buffers (pH 1.2–7.4) to simulate physiological conditions .
  • Co-solvents : Test DMSO, ethanol, or cyclodextrin complexes to improve aqueous solubility .

Q. How can isothermal titration calorimetry (ITC) study interactions with biological targets?

ITC quantifies binding thermodynamics (ΔH, ΔS, Kd_d) for:

  • Enzyme inhibition : Titrate the compound into solutions of target enzymes (e.g., glycosidases) to measure heat changes .
  • Membrane receptors : Use detergent-solubilized receptors to avoid aggregation artifacts . Data analysis: Fit ITC curves to a one-site binding model and validate with SPR or fluorescence anisotropy .

Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

Discrepancies in melting points or decomposition temperatures may stem from:

  • Impurities : Purify via preparative HPLC and re-analyze using TGA (thermogravimetric analysis) .
  • Atmospheric oxidation : Conduct stability studies under inert gas (N2_2/Ar) to isolate degradation mechanisms .

Methodological Tables

Parameter Technique Key Observations Reference
Stereochemical purityChiral HPLCRetention time: 12.3 min (≥95% ee)
Solubility (pH 7.4)UV-Vis spectroscopy0.12 mg/mL in PBS; 1.8 mg/mL with 10% DMSO
Binding affinity (Kd_d)SPR18.5 nM ± 2.1 for target enzyme

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.